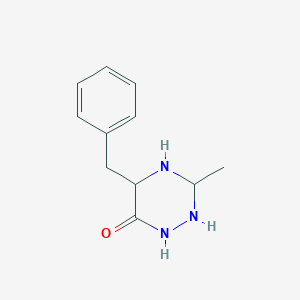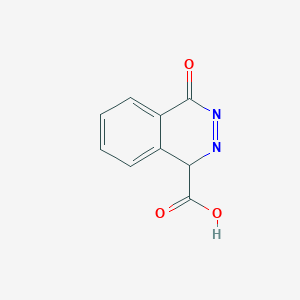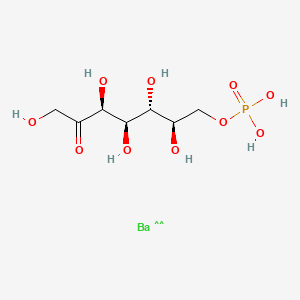
CID 168013048
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 168013048” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for CID 168013048 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced technologies and equipment to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: CID 168013048 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties.
Scientific Research Applications
CID 168013048 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 168013048 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 168013048 include other chemical entities with similar chemical structures and properties. These compounds can be identified using various computational and experimental methods.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H15BaO10P |
|---|---|
Molecular Weight |
427.49 g/mol |
InChI |
InChI=1S/C7H15O10P.Ba/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16;/h4-8,10-13H,1-2H2,(H2,14,15,16);/t4-,5-,6-,7+;/m1./s1 |
InChI Key |
RAVCDKSTSCFZNU-MDTBIHKOSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O.[Ba] |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O.[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)

![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
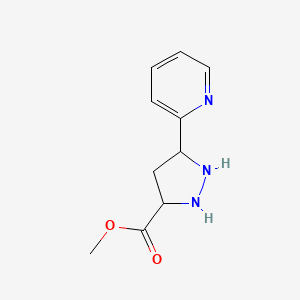
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)
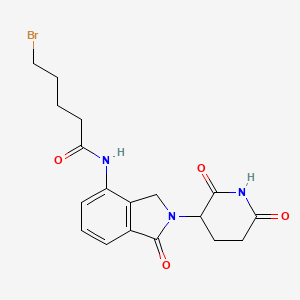


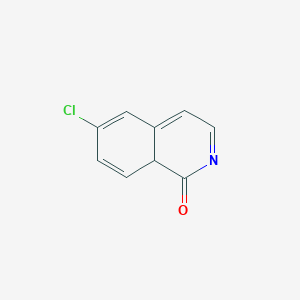
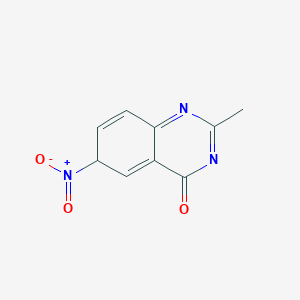

![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
